Cytotoxic Potency of IAZR Versus Azomycin Riboside (AZR) in Hypoxic EMT-6 Tumor Cells
In a direct head-to-head comparison using EMT-6 murine tumor cells under identical in vitro conditions, IAZR exhibited approximately 3-fold greater cytotoxicity and radiosensitizing effectiveness than its non-iodinated parent compound, azomycin riboside (AZR) [1]. This quantification reflects both increased toxicity and enhanced radiosensitization, demonstrating that the 5′-iodo substitution on the ribofuranosyl ring is a critical potency determinant that cannot be achieved by the unsubstituted riboside [1].
| Evidence Dimension | In vitro cytotoxicity and radiosensitizing effectiveness under hypoxia |
|---|---|
| Target Compound Data | IAZR: baseline (reference for fold-difference) |
| Comparator Or Baseline | Azomycin riboside (AZR): 1× (baseline) |
| Quantified Difference | IAZR is approximately 3× more toxic and effective than AZR |
| Conditions | EMT-6 murine tumor cells, hypoxic incubation, in vitro cytotoxicity and radiosensitization assays (Jette et al., 1986) |
Why This Matters
For procurement in radiosensitizer research, IAZR provides a 3-fold potency advantage over AZR, meaning lower concentrations achieve equivalent hypoxic-cell killing—directly impacting experimental dose-ranging and therapeutic window design.
- [1] Jette DC, Wiebe LI, Flanagan RJ, Lee J, Chapman JD. Iodoazomycin riboside (1-(5′-iodo-5′-deoxyribofuranosyl)-2-nitroimidazole), a hypoxic cell marker. I. Synthesis and in vitro characterization. Radiat Res. 1986;105(2):169-179. doi:10.2307/3576542. PMID: 3952269. View Source
